molecular formula C11H11N3O2 B170379 Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate CAS No. 174139-65-2

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

Cat. No. B170379
M. Wt: 217.22 g/mol
InChI Key: UDPAIBGYGUIPAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate has been discussed in various studies. For instance, the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate have been studied. For instance, pyridinium salts have been highlighted in terms of their synthetic routes and reactivity .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is involved in the synthesis of new chemical compounds. For example, it plays a role in the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation with activated carbonyl groups (Ghaedi et al., 2015).

Production of Heterocyclic Compounds

This chemical is utilized in the production of heterocyclic compounds. A study by Eglė Arbačiauskienė et al. (2011) used similar compounds as precursors in Sonogashira-type cross-coupling reactions to obtain various condensed pyrazoles (Arbačiauskienė et al., 2011).

Insecticide Intermediate

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate serves as an intermediate in the synthesis of insecticides. Lan Zhi-li (2007) described its synthesis as a key step in producing the insecticide chlorantraniliprole (Zhi-li, 2007).

Fluorescent Molecule Synthesis

The compound is also used in the synthesis of fluorescent molecules. Pei Yan et al. (2018) developed a cascade reaction involving ethyl pyrazole-5-carboxylate to produce pyrazolo[1,5-a]pyridine derivatives with strong fluorescence in solutions (Yan et al., 2018).

Development of Bioactive Derivatives

It is also used in the development of bioactive derivatives. Zhao and Wang (2023) synthesized and analyzed ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a broad-spectrum bioactive derivative of pyrazole (Zhao & Wang, 2023).

properties

IUPAC Name

ethyl 3-pyridin-2-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPAIBGYGUIPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346467
Record name Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

CAS RN

174139-65-2
Record name Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Was prepared in a similar way as ethyl 3-(trimethylsilyl)-1H-pyrazole-5-carboxylate using diazoethyl acetate (Purchased from Aldrich) and 2-ethynyl-pyridine (Purchased from Aldrich).
Name
ethyl 3-(trimethylsilyl)-1H-pyrazole-5-carboxylate
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diazoethyl acetate
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three

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